molecular formula C20H16ClFO4 B3701562 [3-(2-Chloro-6-fluorophenyl)-6-ethyl-2-methyl-4-oxochromen-7-yl] acetate

[3-(2-Chloro-6-fluorophenyl)-6-ethyl-2-methyl-4-oxochromen-7-yl] acetate

Cat. No.: B3701562
M. Wt: 374.8 g/mol
InChI Key: ZVKCEMJJMXOUOS-UHFFFAOYSA-N
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Description

[3-(2-Chloro-6-fluorophenyl)-6-ethyl-2-methyl-4-oxochromen-7-yl] acetate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromenone core structure, substituted with various functional groups, including chloro, fluoro, ethyl, and methyl groups, as well as an acetate ester. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Chloro-6-fluorophenyl)-6-ethyl-2-methyl-4-oxochromen-7-yl] acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between an appropriate phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of Substituents: The chloro and fluoro substituents can be introduced via halogenation reactions using reagents such as thionyl chloride (SOCl₂) and fluorine gas (F₂) or other fluorinating agents.

    Esterification: The final step involves the esterification of the chromenone derivative with acetic anhydride (Ac₂O) in the presence of a catalyst such as pyridine to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the carbonyl group in the chromenone core, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The chloro and fluoro substituents can be involved in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the halogen atoms.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: NaBH₄ in methanol, LiAlH₄ in ether.

    Substitution: Amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amine or thiol derivatives.

Scientific Research Applications

[3-(2-Chloro-6-fluorophenyl)-6-ethyl-2-methyl-4-oxochromen-7-yl] acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [3-(2-Chloro-6-fluorophenyl)-6-ethyl-2-methyl-4-oxochromen-7-yl] acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.

    Affecting Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    [3-(2-Chloro-6-fluorophenyl)-4-oxochromen-7-yl] acetate: Lacks the ethyl and methyl groups, resulting in different chemical properties.

    [3-(2-Chloro-6-fluorophenyl)-6-ethyl-4-oxochromen-7-yl] acetate: Lacks the methyl group, affecting its reactivity and biological activity.

    [3-(2-Chloro-6-fluorophenyl)-6-ethyl-2-methyl-4-oxochromen-7-yl] benzoate: Contains a benzoate ester instead of an acetate ester, altering its solubility and stability.

Uniqueness

The unique combination of substituents in [3-(2-Chloro-6-fluorophenyl)-6-ethyl-2-methyl-4-oxochromen-7-yl] acetate imparts specific chemical reactivity and biological activity, making it distinct from other similar compounds

Properties

IUPAC Name

[3-(2-chloro-6-fluorophenyl)-6-ethyl-2-methyl-4-oxochromen-7-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFO4/c1-4-12-8-13-17(9-16(12)26-11(3)23)25-10(2)18(20(13)24)19-14(21)6-5-7-15(19)22/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKCEMJJMXOUOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=C(C=CC=C3Cl)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[3-(2-Chloro-6-fluorophenyl)-6-ethyl-2-methyl-4-oxochromen-7-yl] acetate
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[3-(2-Chloro-6-fluorophenyl)-6-ethyl-2-methyl-4-oxochromen-7-yl] acetate
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[3-(2-Chloro-6-fluorophenyl)-6-ethyl-2-methyl-4-oxochromen-7-yl] acetate
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[3-(2-Chloro-6-fluorophenyl)-6-ethyl-2-methyl-4-oxochromen-7-yl] acetate
Reactant of Route 5
[3-(2-Chloro-6-fluorophenyl)-6-ethyl-2-methyl-4-oxochromen-7-yl] acetate
Reactant of Route 6
[3-(2-Chloro-6-fluorophenyl)-6-ethyl-2-methyl-4-oxochromen-7-yl] acetate

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